1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Catalog No.
S798801
CAS No.
85118-25-8
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
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1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

CAS Number

85118-25-8

Product Name

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxamide

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11)

InChI Key

VOWKISVRIBSFMO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1

Synthesis of Novel 1,3,4-Oxadiazole Derivatives

Adenylosuccinase Deficiency

Citalopram Synthesis

Antioxidant Research

Natural Source and Bioactivity

    Summary of Application: Benzofuran compounds, including “1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide”, are ubiquitous in nature.

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide is a heterocyclic compound characterized by its unique structural features, including a fused benzofuran ring system. The molecular formula for this compound is C9H7NO3, and it has a molecular weight of approximately 177.157 g/mol. Its structure contains a carboxamide functional group, which contributes to its chemical reactivity and biological activity. The compound is also recognized by its CAS number 85118-25-8 and has been cataloged in various chemical databases such as PubChem and ChemicalBook .

There is no current research available on the mechanism of action of DHOC.

Due to the lack of research on DHOC, information regarding its safety and hazards is not available. It's important to handle any unknown compound with caution, assuming potential risks like skin irritation, respiratory issues, and flammability until proper testing is conducted [].

The reactivity of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide can be attributed to the presence of the carboxamide group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the amide group. Other potential reactions include oxidation and reduction processes depending on the reaction conditions and reagents used.

Several synthetic approaches have been developed to produce 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide. Common methods include:

  • Cyclization Reactions: Utilizing appropriate precursors that contain both a carbonyl and an amine group, cyclization can occur under specific conditions (e.g., heat or catalysts) to form the desired heterocyclic structure.
  • Functional Group Transformations: Starting from simpler aromatic compounds, various functional group transformations (e.g., nitration followed by reduction) can be employed to introduce the necessary substituents before cyclization.
  • Multi-step Synthesis: A combination of reactions may be necessary to construct the complex structure systematically.

The choice of synthesis method often depends on factors such as yield, purity, and scalability.

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory drugs.
  • Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.

Studies exploring the interactions of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide with biological targets have shown promise. Investigations into its binding affinity with specific enzymes or receptors are ongoing, which could reveal insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-CarboxyphthalideC9H6O4Contains a phthalide structure; known for toxicity
2-Amino-3-benzofurancarboxylic acidC9H7NO3Contains an amino group; different biological activity
Benzofuran-2-carboxylic acidC9H6O3Lacks nitrogen; primarily studied for environmental effects

While these compounds share certain structural elements with 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide, their distinct functional groups and resulting properties contribute to their unique biological activities and applications.

The compound emerged in the late 20th century as a key intermediate in antidepressant drug synthesis. Its significance grew with the commercialization of citalopram, a selective serotonin reuptake inhibitor (SSRI), where it facilitates the introduction of the cyano group via dehydration reactions. Early synthetic routes involved electrochemical hydrogenation of trimellithic acid or condensation of terephthalic acid with formaldehyde. Modern protocols emphasize cost-effective conversion from 5-carboxyphthalide using dehydrating agents like thionyl chloride.

Nomenclature and Classification

  • IUPAC Name: 1-oxo-3H-2-benzofuran-5-carboxamide.
  • Common Synonyms: 5-Carbamoylphthalide, Escitalopram Impurity L, Citalopram Impurity M.
  • Chemical Class: Benzofuran derivatives; Subclass: Phthalides.
  • Molecular Formula: C₉H₇NO₃; Molecular Weight: 177.16 g/mol.

Structural Significance in Benzofuran Chemistry

The molecule features a fused benzofuran-phthalide core (Figure 1):

  • Bicyclic System: A benzene ring fused to a γ-lactone (phthalide).
  • Functional Groups: Carboxamide (-CONH₂) at C5 and ketone (=O) at C1.
  • Key Structural Data:
    • SMILES: C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1.
    • InChI Key: VOWKISVRIBSFMO-UHFFFAOYSA-N.

Figure 1: 2D structure of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide.

Relation to Phthalide Family of Compounds

Phthalides are lactones of phthalic acid derivatives. This compound is a carboxamide-substituted phthalide, distinguishing it from simpler analogs like 5-carboxyphthalide (CAS 4792-29-4). Its reactivity stems from the lactone ring’s susceptibility to nucleophilic attack and the carboxamide’s participation in condensation reactions.

Current Research Landscape

Recent studies explore:

  • Antioxidant Activity: EC₅₀ values of 8.57–10.59 mM in radical scavenging assays.
  • Drug Impurity Profiling: Quality control applications in SSRI manufacturing.
  • Synthetic Biology: Enzymatic routes for sustainable production.

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide, with the Chemical Abstracts Service registry number 85118-25-8, represents a significant member of the isobenzofuran derivative family [1]. The compound possesses the molecular formula C9H7NO3 and exhibits a molecular weight of 177.16 grams per mole [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-oxo-3H-2-benzofuran-5-carboxamide [2].

The molecular architecture of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide incorporates several distinct functional groups that define its chemical behavior and reactivity profile. The core structure features a fused bicyclic system comprising a benzene ring fused with a five-membered lactone ring, characteristic of the isobenzofuran skeleton [16]. This lactone functionality represents a critical structural element, as the five-membered ring contains a carbonyl group that participates in the formation of the cyclic ester linkage [16].

The carboxamide functional group attached at the 5-position of the benzene ring constitutes another primary structural feature [1]. This amide group contains both a carbonyl carbon and an amino nitrogen, providing sites for hydrogen bonding interactions and influencing the compound's spectroscopic properties [34]. The presence of both lactone and amide carbonyl groups creates a compound with dual carbonyl functionality, which significantly affects its infrared spectroscopic signature [34].

The International Chemical Identifier Key for this compound is VOWKISVRIBSFMO-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications [2]. Alternative nomenclature for this compound includes 5-Carbamoylphthalide, reflecting its relationship to the phthalide family of compounds [1].

PropertyValueReference
Molecular FormulaC9H7NO3 [1]
Molecular Weight177.16 g/mol [1]
International Chemical Identifier KeyVOWKISVRIBSFMO-UHFFFAOYSA-N [2]
Chemical Abstracts Service Number85118-25-8 [1]
Primary Functional GroupsLactone, Carboxamide [1] [16]

Crystallographic Data

While comprehensive single-crystal X-ray diffraction data for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide remains limited in the available literature, structural insights can be derived from related isobenzofuran derivatives and computational modeling studies [6]. The crystallographic analysis of similar phthalide derivatives reveals characteristic features of the isobenzofuran ring system that provide valuable structural context [6].

The lactone ring in isobenzofuran derivatives typically adopts a planar or near-planar conformation, with the oxygen atom of the lactone carbonyl group positioned to minimize steric interactions [20]. Crystal structure studies of related compounds indicate that the five-membered lactone ring maintains coplanarity with the fused benzene ring, creating an extended conjugated system [20].

Intermolecular interactions in crystalline phthalide derivatives frequently involve hydrogen bonding between amide groups of adjacent molecules [25]. The carboxamide functionality in 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide provides both hydrogen bond donor sites through the amino group and acceptor sites through the carbonyl oxygen [25]. These interactions significantly influence the solid-state packing arrangement and contribute to the overall crystal stability [25].

The molecular geometry around the carboxamide group typically exhibits partial double bond character due to resonance between the carbonyl carbon and the amino nitrogen [22]. This electronic delocalization results in a planar configuration around the amide functionality, with characteristic carbon-nitrogen bond lengths intermediate between single and double bonds [22].

Spectroscopic Properties

The spectroscopic characterization of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide reveals distinctive features attributable to its dual carbonyl functionality and aromatic ring system [8]. Infrared spectroscopy provides particularly valuable information for identifying the functional groups present in this compound [34].

The infrared spectrum of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide exhibits characteristic absorption bands that distinguish the lactone and amide carbonyl groups [7] [34]. The lactone carbonyl typically appears at frequencies between 1757 and 1759 wavenumbers, reflecting the five-membered ring strain that increases the carbonyl stretching frequency compared to six-membered lactones [7] [34]. The amide carbonyl absorption occurs at lower frequencies, typically between 1644 and 1670 wavenumbers, due to resonance stabilization with the amino group [7] [34].

Nuclear magnetic resonance spectroscopy reveals important structural information about the electronic environment of carbon and hydrogen atoms within the molecule [8]. The carbon-13 nuclear magnetic resonance spectrum exhibits signals characteristic of aromatic carbons in the benzene ring, typically appearing between 120 and 140 parts per million [27]. The carbonyl carbons of both the lactone and amide groups resonate in the characteristic downfield region between 170 and 180 parts per million [27].

Proton nuclear magnetic resonance spectroscopy provides insights into the hydrogen bonding behavior of the carboxamide group [25]. The chemical shifts of amide protons are significantly influenced by intermolecular hydrogen bonding, with shifts varying depending on the solvent system and concentration [25]. Studies of similar compounds indicate that hydrogen bonding interactions can cause chemical shift changes of several parts per million for exchangeable protons [25].

Spectroscopic TechniqueKey Absorption/SignalAssignmentReference
Infrared Spectroscopy1757-1759 cm⁻¹Lactone Carbonyl Stretch [7] [34]
Infrared Spectroscopy1644-1670 cm⁻¹Amide Carbonyl Stretch [7] [34]
Infrared Spectroscopy3284 cm⁻¹Nitrogen-Hydrogen Stretch [7]
Carbon-13 Nuclear Magnetic Resonance170-180 ppmCarbonyl Carbons [27]
Carbon-13 Nuclear Magnetic Resonance120-140 ppmAromatic Carbons [27]

Physical Constants and Parameters

The physical properties of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide reflect its molecular structure and intermolecular interactions [10]. The compound exhibits a density of 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state [10]. This density value is consistent with other aromatic compounds containing heteroatoms and reflects the presence of the oxygen and nitrogen atoms within the molecular framework [10].

The boiling point of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide occurs at 420.8 ± 45.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [10]. This relatively high boiling point reflects the strong intermolecular interactions, particularly hydrogen bonding involving the carboxamide group [10]. The flash point of the compound is determined to be 267.0 ± 25.0 degrees Celsius, indicating the temperature at which the compound generates sufficient vapor to form an ignitable mixture with air [10].

The partition coefficient between octanol and water, expressed as the logarithm of the partition coefficient, exhibits a value of -0.49, indicating the compound's hydrophilic character [10]. This negative value suggests preferential solubility in aqueous phases compared to nonpolar organic solvents, which is attributed to the presence of the polar carboxamide group [10]. An alternative measurement reports the logarithm of the partition coefficient as -0.514, confirming the hydrophilic nature of the compound [2].

The vapor pressure of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide is essentially negligible at 25 degrees Celsius, with values reported as 0.0 ± 1.0 millimeters of mercury [10]. This low vapor pressure indicates minimal volatility at ambient conditions and reflects the strong intermolecular interactions present in the condensed phase [10]. The refractive index of the compound is measured as 1.632, providing information about the optical density and polarizability of the molecular structure [10].

Physical PropertyValueUnitsReference
Density1.4 ± 0.1g/cm³ [10]
Boiling Point420.8 ± 45.0°C at 760 mmHg [10]
Flash Point267.0 ± 25.0°C [10]
Logarithm of Partition Coefficient-0.49Dimensionless [10]
Vapor Pressure0.0 ± 1.0mmHg at 25°C [10]
Refractive Index1.632Dimensionless [10]
Polar Surface Area70.38Ų [10]

Comparative Analysis with Related Benzofuran Derivatives

The structural and physical properties of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide can be effectively understood through comparison with related benzofuran and isobenzofuran derivatives [17]. The parent compound phthalide, with Chemical Abstracts Service number 87-41-2 and molecular formula C8H6O2, represents the fundamental isobenzofuran-1(3H)-one structure without additional substituents [14]. Phthalide exhibits a molecular weight of 134.13 grams per mole, which is 43 mass units lower than the carboxamide derivative, reflecting the absence of the carboxamide functional group [14].

The carboxylic acid analog, 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid with Chemical Abstracts Service number 4792-29-4, provides direct structural comparison [4]. This compound possesses the molecular formula C9H6O4 and a molecular weight of 178.14 grams per mole, differing from the carboxamide by the replacement of the amino group with a hydroxyl group [4]. The carboxylic acid derivative exhibits different hydrogen bonding patterns and acidic properties compared to the carboxamide [4].

The methyl ester derivative, Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate with Chemical Abstracts Service number 23405-32-5, demonstrates the effect of esterification on the molecular properties [7]. With molecular formula C10H8O4 and molecular weight 192.17 grams per mole, this compound lacks the hydrogen bonding capability of the carboxamide group [7]. The ester derivative typically exhibits different solubility characteristics and spectroscopic properties compared to the carboxamide [7].

Recent studies of isobenzofuran derivatives have highlighted their potential biological activities and synthetic utility [13] [17]. The structural variations among these compounds significantly influence their chemical reactivity, with the carboxamide group providing unique hydrogen bonding capabilities not present in the ester or acid derivatives . The electronic effects of different substituents on the benzofuran ring system affect the spectroscopic properties and chemical stability of these compounds [17].

Comparative infrared spectroscopic analysis reveals distinct carbonyl stretching frequencies among the different derivatives [34]. While the lactone carbonyl remains relatively constant across the series, the carbonyl associated with the 5-position substituent varies significantly [34]. The carboxamide exhibits characteristic amide absorption bands, the carboxylic acid shows broad hydroxyl stretching, and the ester displays typical ester carbonyl frequencies [34].

CompoundChemical Abstracts Service NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide85118-25-8C9H7NO3177.16Lactone, Carboxamide
Phthalide87-41-2C8H6O2134.13Lactone
1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid4792-29-4C9H6O4178.14Lactone, Carboxylic Acid
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate23405-32-5C10H8O4192.17Lactone, Ester

XLogP3

-0.3

Other CAS

85118-25-8

Dates

Modify: 2023-08-15

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